

# physical properties of 3-Bromo-1,5-dimethyl-1H-pyrazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-1,5-dimethyl-1H-pyrazole

Cat. No.: B1288813

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## Technical Guide: 3-Bromo-1,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of **3-Bromo-1,5-dimethyl-1H-pyrazole**. This compound is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

## Core Physical and Chemical Properties

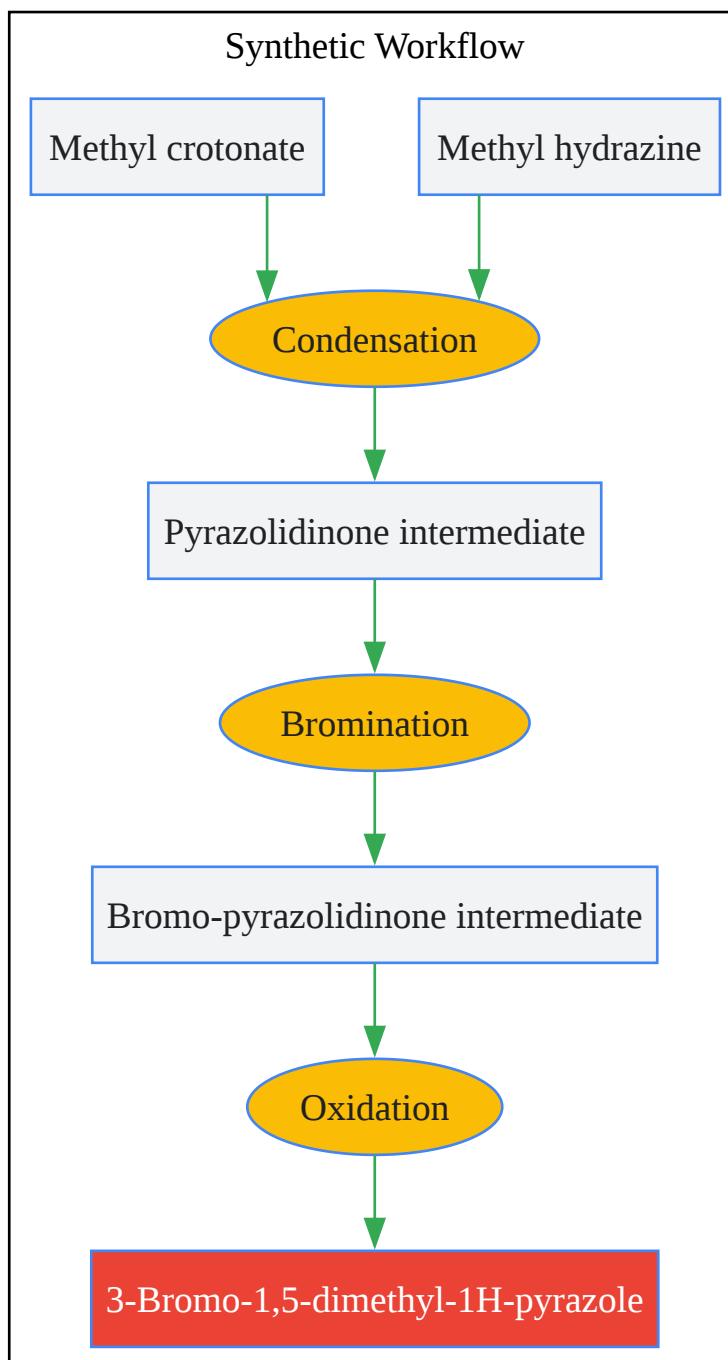
**3-Bromo-1,5-dimethyl-1H-pyrazole** is a solid at room temperature.<sup>[1]</sup> Its core properties are summarized in the table below, combining data from computational models and supplier information.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>7</sub> BrN <sub>2</sub>	PubChem[2]
Molecular Weight	175.03 g/mol	PubChem[2]
Monoisotopic Mass	173.97926 Da	PubChem[2]
CAS Number	5744-80-9	CymitQuimica[1]
Appearance	Solid	CymitQuimica[1]
Boiling Point	212 °C	chemBlink
Density	1.58 g/mL	chemBlink
Flash Point	82 °C	chemBlink
XLogP3	1.7	PubChem[2]

Note: Solubility data in common organic solvents is not readily available in published literature.

## Synthesis and Characterization

A scalable, second-generation synthesis of **3-Bromo-1,5-dimethyl-1H-pyrazole** (referred to as N-Methyl-3-Bromo-5-Methyl Pyrazole in some literature) has been developed, avoiding the use of a Sandmeyer reaction.[3][4][5] The general workflow for this synthesis is outlined below.



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A high-level overview of the synthetic workflow for **3-Bromo-1,5-dimethyl-1H-pyrazole**.

## Experimental Protocol: Synthesis

While the full detailed protocol from the primary literature is not publicly available, the synthetic strategy involves a three-step sequence:

- Condensation: The initial step is the condensation reaction between methyl crotonate and methyl hydrazine to form a pyrazolidinone intermediate.
- Bromination: The pyrazolidinone intermediate is then subjected to bromination to introduce the bromine atom at the 3-position of the pyrazole ring.
- Oxidation: The final step involves the oxidation of the bromo-pyrazolidinone intermediate to yield the aromatic **3-Bromo-1,5-dimethyl-1H-pyrazole**.

## Characterization

The structural confirmation of **3-Bromo-1,5-dimethyl-1H-pyrazole** is typically achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR (500 MHz, DMSO-d<sub>6</sub>):  $\delta$  6.07 (s, 1H), 3.62 (s, 3H), 2.16 (s, 3H).
- $^{13}\text{C}$  NMR (125 MHz, DMSO-d<sub>6</sub>):  $\delta$  141.7, 123.0, 107.5, 36.5, 10.9.

Mass Spectrometry:

- High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C<sub>5</sub>H<sub>8</sub>BrN<sub>2</sub> [M+H]<sup>+</sup> 174.9864, found 174.9864.

## Applications in Drug Discovery and Medicinal Chemistry

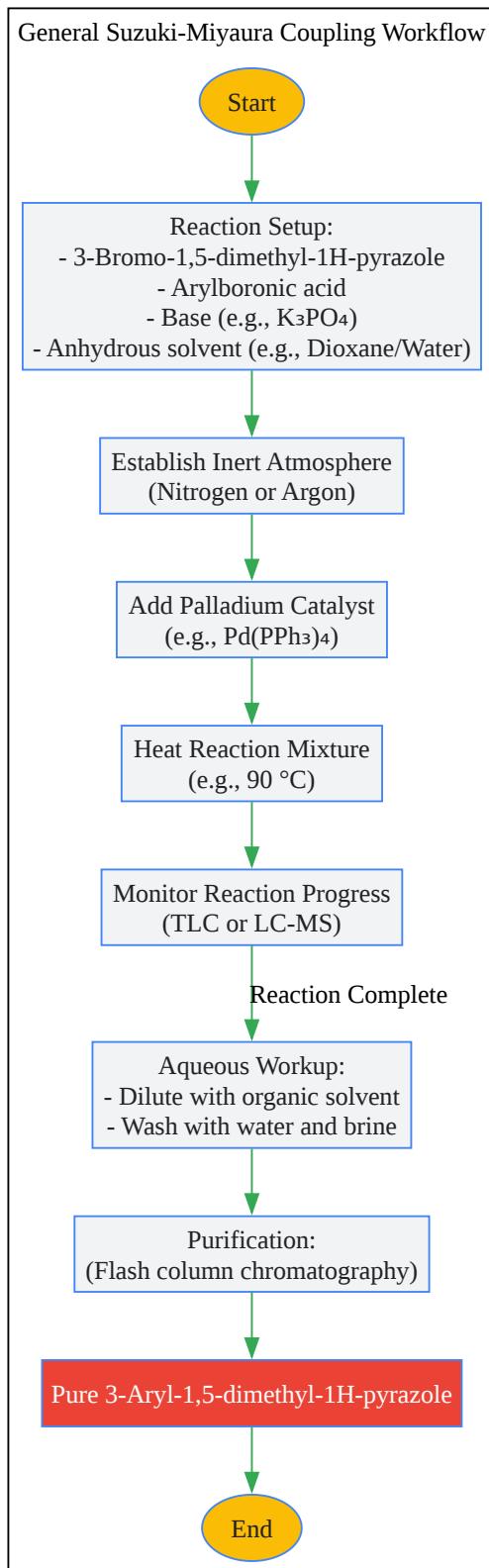
**3-Bromo-1,5-dimethyl-1H-pyrazole** serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.<sup>[6][7]</sup> This versatility makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs.

The pyrazole scaffold itself is a "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors.<sup>[8]</sup> The nitrogen atoms of the pyrazole ring can form crucial

hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

## Experimental Workflow: Application in Suzuki-Miyaura Coupling

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction using **3-Bromo-1,5-dimethyl-1H-pyrazole** as a starting material. This reaction is fundamental to the synthesis of many biaryl and hetero-biaryl compounds, which are common motifs in kinase inhibitors.[\[9\]](#)[\[10\]](#)



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## A generalized experimental workflow for the Suzuki-Miyaura coupling of **3-Bromo-1,5-dimethyl-1H-pyrazole**.

This workflow demonstrates the utility of **3-Bromo-1,5-dimethyl-1H-pyrazole** as a precursor in the synthesis of diverse compound libraries for screening against various biological targets, particularly protein kinases. The ability to readily modify the 3-position of the pyrazole ring through robust and well-established chemical transformations underscores its importance in modern drug discovery and development.

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- To cite this document: BenchChem. [physical properties of 3-Bromo-1,5-dimethyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at:

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